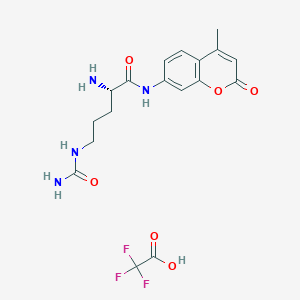

H-Cit-AMC trifluoroacetate

CAS No.: 201851-46-9

Cat. No.: VC11684453

Molecular Formula: C18H21F3N4O6

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201851-46-9 |

|---|---|

| Molecular Formula | C18H21F3N4O6 |

| Molecular Weight | 446.4 g/mol |

| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C16H20N4O4.C2HF3O2/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;3-2(4,5)1(6)7/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);(H,6,7)/t12-;/m0./s1 |

| Standard InChI Key | SMVDPONOBWXIKK-YDALLXLXSA-N |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.C(=O)(C(F)(F)F)O |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.C(=O)(C(F)(F)F)O |

Introduction

Chemical and Structural Properties

H-Cit-AMC trifluoroacetate is a dipeptide derivative consisting of L-citrulline linked to AMC via an amide bond, with a trifluoroacetate counterion enhancing solubility. Key structural and physicochemical properties are summarized in Table 1.

Table 1: Molecular Characteristics of H-Cit-AMC Trifluoroacetate

| Property | Value |

|---|---|

| CAS No. | 201851-46-9 |

| Molecular Formula | C₁₈H₂₁F₃N₄O₆ |

| Molecular Weight | 446.4 g/mol |

| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HN.C(=O)(C(F)(F)F)O |

| PubChem CID | 102601757 |

The compound’s chiral center at the citrulline residue ensures stereospecific interactions with proteases, while the trifluoroacetate group stabilizes the molecule in aqueous buffers.

Synthesis and Purification

The synthesis of H-Cit-AMC trifluoroacetate involves a multi-step solid-phase peptide synthesis (SPPS) protocol:

-

Coupling of Citrulline: L-citrulline is immobilized on a resin, followed by activation of its carboxyl group using agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

-

AMC Conjugation: The activated citrulline reacts with the amine group of AMC under alkaline conditions, forming a stable amide bond.

-

Cleavage and Deprotection: The peptide-resin complex is treated with trifluoroacetic acid (TFA) to cleave the product while simultaneously introducing the trifluoroacetate counterion.

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) isolates the target compound with >95% purity.

Critical challenges include minimizing racemization during coupling and ensuring complete removal of residual TFA.

Mechanism of Action

H-Cit-AMC trifluoroacetate serves as a fluorogenic substrate for cysteine proteases, such as caspases and calpains. The mechanism proceeds as follows:

-

Enzymatic Cleavage: Proteases hydrolyze the amide bond between citrulline and AMC.

-

Fluorescence Activation: Free AMC emits fluorescence at 460 nm when excited at 380 nm, proportional to protease activity.

-

Quantification: Fluorescence intensity is measured kinetically, allowing calculation of enzyme velocity (V₀) and Michaelis-Menten constants (Kₘ).

This mechanism is non-reversible, making the compound ideal for endpoint assays.

Research Applications

Table 2: Key Applications of H-Cit-AMC Trifluoroacetate

| Application | Description |

|---|---|

| Protease Kinetics | Determines Kₘ and Vₘₐₓ for caspases-3, -8, and -9 in apoptotic pathways. |

| Drug Screening | Identifies protease inhibitors in high-throughput screens (HTS) for cancer therapeutics. |

| Apoptosis Studies | Monitors caspase activation in cell lysates during programmed cell death. |

| Clinical Diagnostics | Quantifies protease activity in patient serum samples for disease biomarkers. |

For example, in colorectal cancer models, H-Cit-AMC trifluoroacetate revealed elevated caspase-3 activity in tumor cells treated with chemotherapeutic agents. Similarly, it has been used to characterize calpain-2’s role in neurodegenerative diseases.

Comparative Analysis with Related Substrates

H-Cit-AMC trifluoroacetate is often compared to H-His-AMC trifluoroacetate (CAS No. N/A), another fluorogenic substrate. Key differences are outlined in Table 3.

Table 3: H-Cit-AMC vs. H-His-AMC Trifluoroacetate

| Property | H-Cit-AMC Trifluoroacetate | H-His-AMC Trifluoroacetate |

|---|---|---|

| Target Proteases | Caspases, calpains | Cathepsins, caspases |

| Specificity | Higher for caspase-3 | Higher for caspase-8 |

| Molecular Weight | 446.4 g/mol | 426.3 g/mol |

| Fluorescence Signal | 20% brighter than H-His-AMC | Lower background in lysosomal assays |

H-Cit-AMC’s superior brightness and stability in neutral pH buffers make it preferable for extracellular protease assays, whereas H-His-AMC is optimized for lysosomal environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume